Melamine pyrophosphate
Overview
Description
Melamine pyrophosphate (MPP) is a compound that has been studied for its flame-retardant properties and its ability to enhance the thermal stability of various materials. It is often used in combination with other substances to create synergistic effects that improve flame retardancy and thermal stability in polymers and composites[“].
Synthesis Analysis
The synthesis of melamine-based compounds, such as melamine pyrophosphate, involves chemical reactions that can be catalyzed by solid acids like phospho-tungstic acid (PTA). This catalysis not only enhances the conversion of the reaction but also lowers the reaction temperature, making the process more efficient and environmentally friendly. The resulting products can be directly incorporated into materials like polypropylene to improve their flame retardancy[“].
Molecular Structure Analysis
The molecular structure of melamine and its derivatives is crucial for their flame-retardant properties. Studies have shown that melamine can undergo various transformations under different conditions, such as high pressure and temperature, leading to the formation of new C-N-H phases with specific crystal structures[“]. The molecular interactions between melamine and phosphate, for example, are highly pH-dependent and can lead to the formation of aggregates with distinct hydrogen bonding, electrostatic, and π-π stacking interactions[“].
Chemical Reactions Analysis
Melamine pyrophosphate can participate in chemical reactions that contribute to its flame-retardant action. For instance, when used in wood flour/polypropylene composites, MPP can interact with aluminum hypophosphite (AHP) to form inert gases and phosphates during thermal degradation, which dilutes flammable gases and promotes the formation of an intumescent char residue[“]. Similarly, the reaction between melamine and phosphate can be influenced by pH changes, affecting the aggregation and dissolution process of the compounds[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of melamine pyrophosphate are influenced by its interactions with other materials. For example, when combined with ammonium polyphosphate in a poly(lactic acid) blend, MPP can significantly reduce the average heat release rate, demonstrating its effectiveness as a flame retardant[“]. The thermal and structural properties of melamine-formaldehyde microcapsules containing MPP also indicate that the nature of the core content and synthesis conditions can strongly affect the thermo-physical properties of the material[“].
Relevant Case Studies
Several case studies have demonstrated the effectiveness of melamine pyrophosphate as a flame retardant. In poly(butylene terephthalate), the synergism between melamine and triphenyl phosphate led to an increase in the limiting oxygen index and the achievement of a UL94 V-0 rating[“]. In epoxy resin, melamine poly(zinc phosphate) showed synergistic effects with other flame retardants, leading to the formation of a highly voluminous residue that provided effective protection during combustion[“]. Additionally, a novel melamine-organophosphinic acid salt was synthesized and used as an additive-type flame retardant for epoxy resin, which passed the UL-94 V-0 rating and showed a significant reduction in peak heat release rate and total smoke production[“].
Scientific research applications
Flame-Retardant Coatings: Melamine pyrophosphate is used in flame-retardant coatings, especially in intumescent coatings. It offers thermal stability and low water solubility, making it suitable for various coatings including tung oil, chlorinated rubber, and epoxy resins (Weil & Mcswigan, 1994).
Building Decorative Materials: It enhances flame retardancy in medium density fiberboards (MDFs) used as building materials. Studies show that it works effectively with layered double hydroxide (LDH) to improve flame retardancy and smoke suppression in MDFs (Liang et al., 2016).
Rigid Polyurethane Foam: Melamine pyrophosphate, combined with industrial waste like steel slag powder, improves the flame retardancy of rigid polyurethane foam. This combination leads to higher thermal resistance and enhanced fire protection (Tang et al., 2020).
Wood and Polymer Composites: Its application in wood flour/polypropylene composites improves flame retardancy and thermal stability. This is due to its ability to generate inert gases and form intumescent char residue (Zhao et al., 2018).
Synthesis and Characterization: A study focused on synthesizing melamine pyrophosphate by a new method and measuring its performances through various analyses like elemental analysis, XRD, and TG (Zhang Zej, 2003).
Epoxy Resin Applications: Melamine poly(metal phosphates), including melamine pyrophosphate, are used in epoxy resin as flame retardants. These compounds show varying effects on flammability and thermal stability depending on their combination with other flame retardants (Müller & Schartel, 2016).
Polyurethane Foams: Its use in flexible polyurethane foam impacts fire performance and pyrolysis behaviors. Different phosphorus valences in melamine salts, including melamine pyrophosphate, play roles in both the gas phase and condensed phase during flame retardance (Chen et al., 2014).
Synergistic Effects in Flame Retardancy: Research demonstrates the synergistic effect of melamine pyrophosphate with other compounds like piperazine pyrophosphate in improving flame retardancy of materials like glass fiber reinforced polypropylene (Yuan et al., 2021).
properties
IUPAC Name |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOTRSSGPPNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N6O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13518-93-9, 94159-17-8 | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13518-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:4) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94159-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
304.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Melamine pyrophosphate | |
CAS RN |
15541-60-3 | |
Record name | Melamine (diphosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15541-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Citations
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